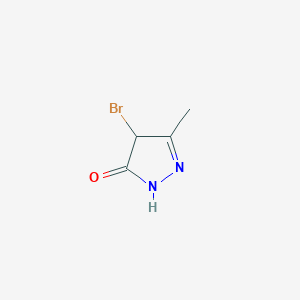
4-Bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to "4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one" often involves multicomponent transformations and cyclization processes. For example, Ryzhkova et al. (2020) described the electrochemically induced transformation of 3-methylbenzaldehyde and other reagents in the presence of sodium bromide to yield compounds with potential biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020). Similarly, Vafajoo et al. (2015) described an efficient synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives through an electro-catalyzed multicomponent transformation (Vafajoo, Hazeri, Maghsoodlou, & Veisi, 2015).
Molecular Structure Analysis
The structural characterization of derivatives of "4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one" has been achieved through various spectroscopic methods, including X-ray diffraction. Tamer et al. (2016) synthesized a crystal of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and provided a comprehensive analysis using FT-IR, UV–Vis, NMR spectroscopies, and density functional theory (DFT) calculations, highlighting the molecule's stability and potential nonlinear optical properties (Tamer, Arslan, Avcı, Nebioğlu, Atalay, & Çoşut, 2016).
Chemical Reactions and Properties
Chemical reactions involving "4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one" derivatives often lead to compounds with promising biological activities. Bade and Vedula (2015) achieved the synthesis of pyrazole-thiazole derivatives through a one-pot, four-component reaction, indicating ease of handling and potential for good yields (Bade & Vedula, 2015).
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
4-Bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one has been used in the synthesis of various heterocyclic compounds. For instance, it reacted with sodium salts of reactive methylene compounds to produce heterocycles-5-pyrazolones, demonstrating its utility in complex chemical syntheses (Youssef, 1984).
Antibacterial Properties
Research into the antibacterial properties of derivatives of 4-Bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one has been conducted. Compounds synthesized from it were screened for their antibacterial properties against various bacterial strains, indicating potential chemotherapeutic applications (Ahmed et al., 2006).
Tautomerism Studies
The compound has been a subject of studies focusing on tautomerism in both solid states and solutions. This includes research using multinuclear magnetic resonance spectroscopy and X-ray crystallography to study the tautomerism of 4-bromo-1H-pyrazoles (Trofimenko et al., 2007).
Cytotoxicity Studies
Studies on derivatives of 4-Bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one have included assessments of their cytotoxicity. These studies aimed to understand the compounds' effects on various tumor cell lines, providing insights into their potential use in cancer treatments (Huang et al., 2017).
Potential in Biomedical Applications
Research has indicated that compounds synthesized from 4-Bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one may be promising for various biomedical applications, including the regulation of inflammatory diseases. This is supported by docking studies that suggest potential therapeutic uses (Ryzhkova et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-3-methyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-2-3(5)4(8)7-6-2/h3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZZZDVWAXUXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296556 | |
| Record name | 4-bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one | |
CAS RN |
51395-52-9 | |
| Record name | MLS002704194 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)
![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)





![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)


